

# Application Notes and Protocols: BP Fluor 594 NHS Ester Antibody Labeling

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## Compound of Interest

Compound Name: BP Fluor 594 NHS ester

Cat. No.: B3179287

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## Introduction

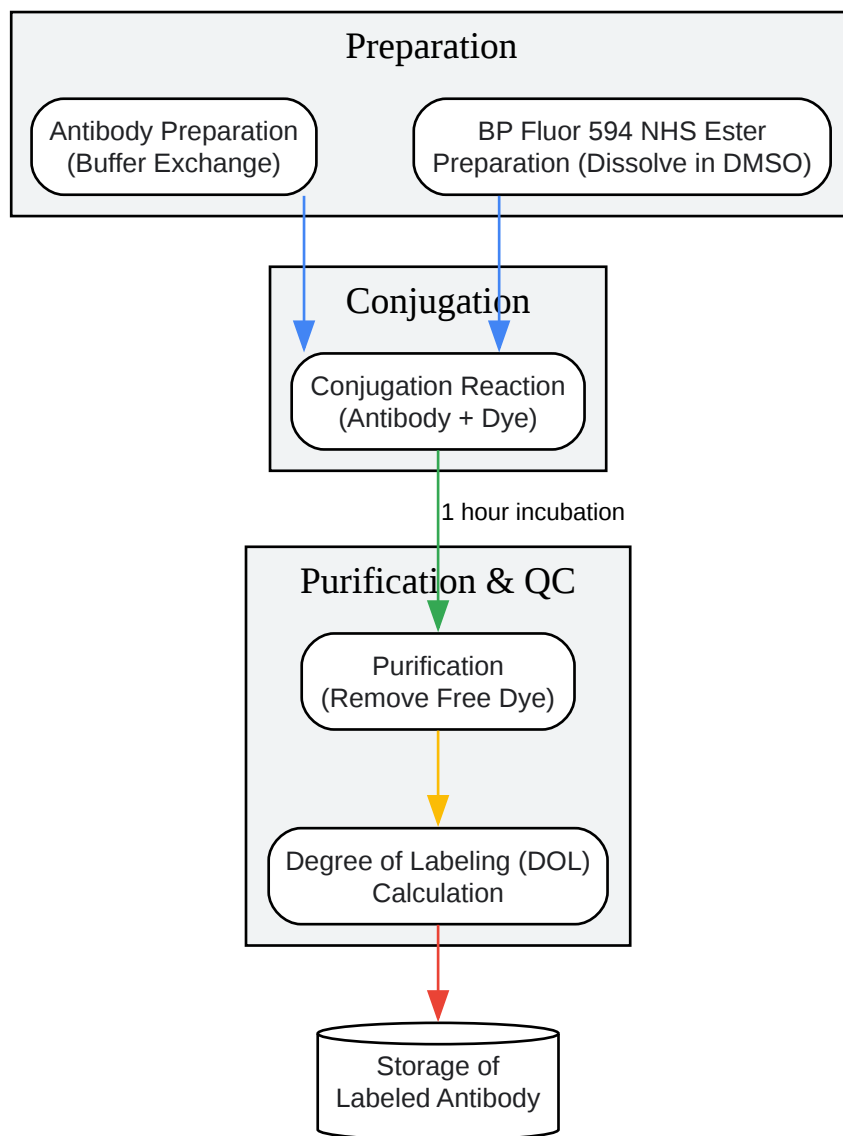
Fluorescently labeled antibodies are indispensable tools in a multitude of life science applications, including flow cytometry, immunofluorescence microscopy, and western blotting. The covalent attachment of a fluorophore to an antibody allows for the specific detection and visualization of target antigens. N-hydroxysuccinimidyl (NHS) esters are one of the most common and effective reactive groups for labeling antibodies.<sup>[1][2][3]</sup> They react with primary amines, such as the side chain of lysine residues, on the antibody to form a stable amide bond.<sup>[2][4]</sup>

This document provides a detailed protocol for the conjugation of **BP Fluor 594 NHS ester** to antibodies. BP Fluor 594 is a bright, water-soluble, and pH-insensitive red fluorescent dye with excitation and emission maxima at approximately 590 nm and 617 nm, respectively, making it a suitable equivalent to Alexa Fluor 594.<sup>[5]</sup> Adherence to this protocol will enable researchers to generate high-quality fluorescently labeled antibodies for their specific research needs.

## Signaling Pathway and Experimental Workflow

The fundamental principle of this protocol is the chemical reaction between the NHS ester of the BP Fluor 594 dye and the primary amines on the antibody. This results in the formation of a stable covalent bond, permanently attaching the fluorescent dye to the antibody. The entire

experimental process, from antibody preparation to the final labeled product, is outlined in the workflow diagram below.



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Caption: Workflow for **BP Fluor 594 NHS ester** antibody labeling.

## Quantitative Data Summary

Successful antibody labeling requires careful control of several quantitative parameters. The table below summarizes the key quantitative data for the **BP Fluor 594 NHS ester** antibody labeling protocol.

Parameter	Recommended Value	Notes
Antibody Concentration	2.5 mg/mL[4]	A minimum of 2.0 mg/mL is recommended for optimal labeling.[6]
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][4][6]	The pH is critical for the reaction between the NHS ester and primary amines.
Dye Stock Solution	10 mM in anhydrous DMSO[1][4]	Prepare fresh before each use.
Molar Excess of Dye	15-25 $\mu$ L of 10 mM dye stock per 1 mL of antibody solution[4]	This corresponds to a molar excess of approximately 8:1 to 15:1 (dye:antibody) for an IgG. The optimal ratio may need to be determined empirically for different antibodies.
Incubation Time	1 hour[2][4]	Longer incubation times may not necessarily increase the degree of labeling and could potentially damage the antibody.
Incubation Temperature	Room Temperature[2][4]	
Purification Method	Gel Filtration (e.g., Sephadex G-25) or Dialysis[4][7]	To remove unconjugated free dye.
Optimal Degree of Labeling (DOL)	2-6 moles of dye per mole of antibody[8]	A DOL in this range generally provides a good balance between signal intensity and antibody functionality.[9]

## Experimental Protocols

### Materials

- Antibody to be labeled (free of amine-containing stabilizers like Tris or glycine)[4]

- **BP Fluor 594 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- 1x Phosphate Buffered Saline (PBS)
- Purification column (e.g., Sephadex G-25) or dialysis cassette
- Spectrophotometer

## Antibody Preparation

- **Buffer Exchange:** The antibody must be in an amine-free buffer. If the antibody is in a buffer containing Tris, glycine, or other primary amines, it must be exchanged into a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3. This can be achieved through dialysis or by using a desalting column.
- **Concentration Adjustment:** Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).<sup>[4]</sup>

## BP Fluor 594 NHS Ester Preparation

- **Equilibrate:** Allow the vial of **BP Fluor 594 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, for 1  $\mu\text{mol}$  of dye, add 100  $\mu\text{L}$  of DMSO.<sup>[4]</sup>
- **Mix:** Vortex the vial briefly to ensure the dye is fully dissolved.

## Conjugation Reaction

- **Dye Addition:** While gently stirring the antibody solution, add the calculated volume of the 10 mM **BP Fluor 594 NHS ester** stock solution. For every 1 mL of antibody solution, add 15-25  $\mu\text{L}$  of the dye stock.<sup>[4]</sup>

- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[2\]](#)[\[4\]](#)

## Purification of the Labeled Antibody

- Column Equilibration: If using a gel filtration column, equilibrate it with 1x PBS.
- Separation: Apply the reaction mixture to the top of the equilibrated column and allow it to enter the column bed.
- Elution: Elute the labeled antibody with 1x PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the unconjugated free dye.[\[8\]](#)
- Collection: Collect the fractions containing the labeled antibody.

## Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[\[4\]](#)[\[10\]](#)

- Absorbance Measurement: Measure the absorbance of the purified labeled antibody solution at 280 nm ( $A_{280}$ ) and 590 nm ( $A_{590}$ ) using a spectrophotometer. Dilute the sample with PBS if the absorbance is too high for an accurate reading.
- Calculation: Use the following formulas to calculate the DOL:
  - Protein Concentration (M) =  $[A_{280} - (A_{590} \times \text{Correction Factor})] / \text{Molar Extinction Coefficient of Antibody}$ 
    - The molar extinction coefficient of a typical IgG is  $\sim 203,000 \text{ M}^{-1}\text{cm}^{-1}$ .[\[8\]](#)
    - The correction factor for BP Fluor 594 (similar to Alexa Fluor 594) at 280 nm is approximately 0.56.[\[8\]](#)
  - $\text{DOL} = (A_{590} \times \text{Dilution Factor}) / (\text{Molar Extinction Coefficient of Dye} \times \text{Protein Concentration})$ 
    - The molar extinction coefficient of BP Fluor 594 (similar to Alexa Fluor 594) at 590 nm is approximately  $73,000 \text{ M}^{-1}\text{cm}^{-1}$ .[\[8\]](#)

## Storage of Labeled Antibody

For long-term storage, it is recommended to add a protein stabilizer such as bovine serum albumin (BSA) to a final concentration of 5-10 mg/mL and a bacteriostatic agent like sodium azide to a final concentration of 0.01-0.03%.<sup>[4]</sup> Store the labeled antibody at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.<sup>[4]</sup> Under these conditions, the antibody conjugate should be stable for a year or more.<sup>[4]</sup>

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